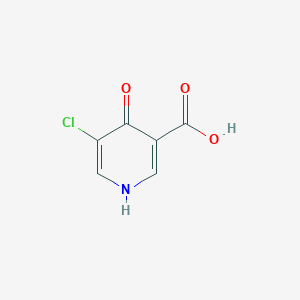

5-Chloro-4-hydroxynicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-4-2-8-1-3(5(4)9)6(10)11/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCBBCDHXBTYTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211591-92-2 | |

| Record name | 5-chloro-4-hydroxypyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Preparation Strategies

Precursor Synthesis and Functionalization Routes

The construction of the target molecule begins with the synthesis of key intermediates and an understanding of the fundamental reactions required to modify the pyridine (B92270) core.

The primary precursor for the target compound is 4-hydroxynicotinic acid. This intermediate is a derivative of nicotinic acid characterized by a hydroxyl group at the 4-position of the pyridine ring. cymitquimica.com It is typically a white to off-white crystalline solid, soluble in water and polar organic solvents. cymitquimica.com While commercially available, its synthesis is a critical first step in many routes.

General methods for producing hydroxynicotinic acids often involve multi-step processes starting from simpler cyclic compounds. For instance, a well-documented route to the isomeric 6-hydroxynicotinic acid starts from coumalic acid. orgsyn.org This process involves the esterification of coumalic acid to form methyl coumalate, which is then treated with ammonia (B1221849) and subsequently hydrolyzed with sodium hydroxide (B78521) to yield the final product. orgsyn.org Another innovative approach involves the microbial hydroxylation of nicotinic acid using microorganisms like Achromobacter xylosoxydans, which can produce 6-hydroxynicotinic acid with high yield and purity. prepchem.com

These established strategies for synthesizing hydroxylated pyridine carboxylic acids form the basis for obtaining the crucial 4-hydroxynicotinic acid precursor needed for subsequent chlorination.

The introduction of a halogen atom onto a pyridine ring via electrophilic substitution is notoriously challenging. gcwgandhinagar.com This difficulty arises from two main factors: the pyridine nitrogen is more electronegative than the ring carbons, inductively pulling electron density from the ring and making it less nucleophilic than benzene. Secondly, the nitrogen atom's basic lone pair readily reacts with the Lewis acids or proton sources often required for halogenation, which further deactivates the ring towards electrophilic attack. gcwgandhinagar.comquimicaorganica.orgyoutube.com

Consequently, electrophilic halogenation of unsubstituted pyridine requires harsh conditions and often results in low yields, favoring substitution at the 3-position. quimicaorganica.org To overcome this, several strategies have been developed:

Activation via N-Oxide Formation: Converting the pyridine to a pyridine-N-oxide activates the ring for electrophilic substitution. The oxygen atom releases electrons through resonance, preferentially increasing the electron density at the 2- and 4-positions. gcwgandhinagar.com

Introduction of Activating Groups: The presence of strong electron-donating groups (EDGs) on the ring, such as hydroxyl (-OH) or amino (-NH2) groups, can overcome the ring's inherent deactivation and facilitate electrophilic substitution. youtube.com These groups are powerful activators and direct incoming electrophiles to the ortho and para positions. youtube.comncert.nic.in

The regioselective chlorination of 4-hydroxynicotinic acid to yield the 5-chloro derivative is governed by the electronic effects of the substituents already on the pyridine ring.

Hydroxyl Group (-OH) at C-4: This is a powerful electron-donating group that activates the ring towards electrophilic aromatic substitution. It directs incoming electrophiles to the positions ortho (C-3 and C-5) and para (C-2) to itself.

Carboxylic Acid Group (-COOH) at C-3: This is an electron-withdrawing group that deactivates the ring and directs incoming electrophiles to the meta position (C-5).

The directing effects of these two groups are synergistic in this case. The powerful activating and ortho-directing effect of the hydroxyl group strongly favors substitution at positions 3 and 5. Since position 3 is already occupied by the carboxylic acid group, the electrophilic chlorine is overwhelmingly directed to the 5-position. The meta-directing influence of the carboxyl group also points to the 5-position, reinforcing this outcome.

This principle is demonstrated in analogous systems. For example, a patented process describes the selective chlorination of 2-methoxynicotinic acid at the 5-position using an alkali metal hypochlorite (B82951). google.com The methoxy (B1213986) group (-OCH3) is electronically similar to a hydroxyl group, confirming that an activating group at a position adjacent to the carboxylic acid can effectively direct chlorination to the 5-position. Similarly, 2-hydroxynicotinic acid can be halogenated at the 5-position using hypohalous acid or alkali-metal hypohalites. google.com

Direct and Indirect Synthetic Pathways to 5-Chloro-4-hydroxynicotinic Acid

Direct chlorination of the 4-hydroxynicotinic acid precursor is the most straightforward pathway. The key to a successful synthesis lies in choosing the appropriate chlorinating agent and optimizing reaction conditions to maximize yield and purity.

Based on effective methods for closely related compounds, a highly plausible and efficient method for synthesizing this compound is the direct chlorination of 4-hydroxynicotinic acid using an alkali metal hypochlorite, such as sodium hypochlorite (NaOCl), in an aqueous solution. google.comgoogle.com This approach avoids the use of harsh reagents like gaseous chlorine.

The reaction typically proceeds by dissolving the hydroxynicotinic acid precursor in an aqueous basic solution (e.g., sodium hydroxide) and then adding the hypochlorite solution. The reaction can be run at controlled temperatures, often from 0°C to room temperature, until the chlorination is complete. google.comgoogle.com The final product can then be precipitated by acidifying the reaction mixture with a strong acid like hydrochloric acid.

The table below outlines representative conditions derived from the successful chlorination of analogous hydroxynicotinic acid derivatives, which can be adapted for the synthesis of the title compound.

Table 1: Representative Conditions for the Chlorination of Hydroxynicotinic Acid Derivatives

| Starting Material | Chlorinating Agent | Solvent System | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 2-Hydroxynicotinic acid | Sodium hypochlorite (NaOCl) | Aqueous NaOH | 0°C to room temp. | 63.5% | google.com |

| 2-Methoxynicotinic acid | Sodium hypochlorite (NaOCl) | Homogeneous aqueous | 10-30°C | High | google.com |

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of this compound can incorporate several green chemistry principles.

The use of sodium hypochlorite in an aqueous solvent system is a significant improvement over traditional methods that might employ gaseous chlorine or chlorinated organic solvents. google.com This reduces handling risks and environmental impact. Further green advancements could include:

Catalytic Methods: Investigating the use of catalysts to improve reaction efficiency and reduce the amount of chlorinating agent required.

Microwave-Assisted Synthesis: The application of microwave irradiation could potentially shorten reaction times and improve energy efficiency, as has been demonstrated in the synthesis of other heterocyclic compounds.

Flow Chemistry: A continuous flow setup could offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processing. nih.gov

By focusing on aqueous reaction media and avoiding hazardous reagents, the synthesis can be made significantly safer and more sustainable.

Derivatization and Chemical Transformations

The unique arrangement of functional groups on the this compound scaffold, including a carboxylic acid, a hydroxyl/oxo group, and a halogenated pyridine ring, provides a versatile platform for a wide array of chemical modifications. These transformations are crucial for the development of novel compounds with tailored properties for various applications.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of esters, amides, and other related compounds.

Esterification: The conversion of the carboxylic acid to its corresponding ester can be accomplished through several methods. A common laboratory-scale procedure involves Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. libretexts.org For instance, the esterification of halonicotinic acids, including chloro-substituted derivatives, has been achieved with high yields using triethylorthoacetate. google.com This method offers a facile route to various esters. google.com

Amide Formation: Amide synthesis from the carboxylic acid is another key transformation. nih.gov This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. nih.govkhanacademy.org Common coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are used to drive this reaction by forming a good leaving group. khanacademy.orgyoutube.com The general mechanism involves the initial formation of a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond. khanacademy.orgyoutube.com This methodology has been successfully applied to a variety of carboxylic acids, including aromatic and heterocyclic ones, to produce a diverse range of amides. nih.gov

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) or Triethylorthoacetate | Ester |

| Amide Formation | Amine, Coupling Agent (e.g., DCC) | Amide |

Modifications at the Hydroxyl/Oxo Group

The 4-hydroxyl group of this compound exists in tautomeric equilibrium with its corresponding 4-oxo form (a pyridone). This dual reactivity allows for modifications at this position, including alkylation and acylation. The oxo tautomer is the predominant form in the crystalline state. researchgate.netnih.gov

Alkylation and acylation reactions can be performed to introduce a variety of substituents at the oxygen or nitrogen atom of the pyridone tautomer, further expanding the chemical diversity of the scaffold.

Nucleophilic and Electrophilic Aromatic Substitutions on the Pyridine Ring

The pyridine ring of this compound is susceptible to both nucleophilic and electrophilic aromatic substitution reactions, although the reactivity is significantly influenced by the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing chloro and carboxylic acid groups, along with the inherent electron-deficient nature of the pyridine ring, makes the molecule susceptible to nucleophilic aromatic substitution. youtube.comyoutube.com In SNAr reactions, a nucleophile attacks the carbon atom bearing a leaving group (in this case, the chlorine atom). youtube.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized carbanion intermediate. youtube.com Electron-withdrawing groups, particularly at the ortho and para positions to the leaving group, activate the ring towards this type of substitution. youtube.comyoutube.com For pyridine derivatives, nucleophilic substitution is a common and synthetically useful reaction. youtube.com

Electrophilic Aromatic Substitution (SEAr): In contrast, electrophilic aromatic substitution on the pyridine ring is generally difficult. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. wikipedia.orgyoutube.comyoutube.com This deactivation is further enhanced by protonation or coordination of the nitrogen to a Lewis acid, which is often a component of the reaction conditions for SEAr. wikipedia.org If the reaction does occur, it typically directs the incoming electrophile to the meta position relative to the nitrogen atom. youtube.comyoutube.com However, the presence of activating groups can sometimes facilitate these reactions. wikipedia.org

| Reaction Type | Reactivity | Key Features |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Favored | Activated by electron-withdrawing groups; proceeds via Meisenheimer complex. youtube.com |

| Electrophilic Aromatic Substitution (SEAr) | Disfavored | Deactivated by the electronegative nitrogen atom; meta-directing if it occurs. wikipedia.orgyoutube.comyoutube.com |

Coupling Reactions for Scaffold Elaboration

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds and elaborating the core structure of this compound. The chloro substituent on the pyridine ring serves as a handle for these transformations.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used due to its mild conditions and tolerance of various functional groups. The general mechanism involves an oxidative addition of the organohalide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The Suzuki coupling has been successfully applied to 5-bromonicotinic acid derivatives to generate libraries of substituted nicotinamides, demonstrating its utility for scaffold elaboration. researchgate.net

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. mdpi.comwikipedia.orgorganic-chemistry.org This reaction is a versatile method for the vinylation or arylation of olefins. mdpi.com While a broad range of substrates can be used, the reaction is particularly effective with electron-withdrawing groups on the alkene. wikipedia.org

These coupling reactions provide a robust platform for introducing a wide variety of substituents onto the pyridine ring, enabling the synthesis of complex molecules with diverse structures and potential applications.

| Coupling Reaction | Coupling Partners | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound (e.g., boronic acid) and Organohalide | Palladium catalyst and a base | Carbon-Carbon (sp2-sp2 or sp2-sp3) |

| Heck Reaction | Unsaturated halide and Alkene | Palladium catalyst and a base | Carbon-Carbon (vinyl-aryl/vinyl) |

Structural Characterization and Spectroscopic Analysis in Academic Research

High-Resolution Spectroscopic Investigations

High-resolution spectroscopy provides detailed information about the molecular structure, bonding, and electronic environment of the atoms within 5-Chloro-4-hydroxynicotinic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for mapping the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the proton NMR spectrum of a related isomer, 5-chloro-8-hydroxyquinoline, characteristic signals appear for each unique proton on the aromatic ring. chemicalbook.com For this compound, one would expect to observe distinct signals for the two remaining protons on the pyridine (B92270) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chlorine atom, the carboxylic acid group, and the hydroxyl group. Additionally, broad singlets corresponding to the acidic protons of the hydroxyl and carboxylic acid groups would be anticipated, which typically appear further downfield. chemicalbook.com

¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, six distinct signals would be expected for the six carbons of the substituted pyridine ring. The carbons directly attached to the electronegative chlorine, oxygen, and nitrogen atoms would show characteristic downfield shifts. For instance, the signal for the carbonyl carbon of the carboxylic acid group would be found at a significantly high chemical shift, a feature also observed in related structures. bas.bgchemicalbook.com

Interactive Data Table: Predicted NMR Chemical Shifts (Note: This table is predictive, based on general principles and data from analogous compounds, as direct experimental data for this compound is not available.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (on Pyridine Ring) | 7.5 - 9.0 | --- |

| H (of -OH group) | 10.0 - 13.0 (broad) | --- |

| H (of -COOH group) | 12.0 - 14.0 (broad) | --- |

| C (Carbonyl) | --- | 165 - 175 |

| C (Aromatic) | --- | 110 - 160 |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. A sharp, strong peak between 1680-1710 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. Additional bands would appear for C-O, C-N, C-C, and C-Cl stretching vibrations, as well as various bending vibrations, providing a unique "fingerprint" for the molecule. IR spectra for the isomeric 5-Chloro-2-hydroxynicotinic acid have been recorded and show these characteristic features. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch is often weaker in Raman spectra, the aromatic ring vibrations typically produce strong and sharp signals, which are useful for confirming the structure of the pyridine core.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

Molecular Formula Confirmation: For this compound (C₆H₄ClNO₃), high-resolution mass spectrometry would confirm its exact molecular weight of approximately 173.55 g/mol . nih.govnih.gov The presence of a chlorine atom would be evident from the characteristic M+2 isotopic peak, where the signal for the ion containing the ³⁷Cl isotope is about one-third the intensity of the signal for the ion containing the ³⁵Cl isotope. miamioh.edu

Fragment Analysis: Upon ionization, the molecule would fragment in predictable ways. Common fragmentation patterns for aromatic carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). miamioh.edulibretexts.org Other likely fragmentations would involve the loss of a chlorine atom or other parts of the pyridine ring, providing further structural clues. libretexts.org

Interactive Data Table: Expected Mass Spectrometry Fragments

| Fragment | Description | Expected m/z |

| [M]+ | Molecular Ion | 173/175 |

| [M-OH]+ | Loss of hydroxyl radical | 156/158 |

| [M-COOH]+ | Loss of carboxyl group | 128/130 |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure and its arrangement within a crystal lattice.

Interactive Data Table: Crystallographic Data for the Isomer 5-Chloro-6-hydroxynicotinic acid (Note: This data is for a related isomer and serves as an example of the type of information obtained from X-ray diffraction.)

| Parameter | Value for 5-Chloro-6-hydroxynicotinic Acid nih.govacs.org |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.016 |

| b (Å) | 6.852 |

| c (Å) | 8.216 |

| β (°) | 108.97 |

Polymorphism is the ability of a compound to exist in more than one crystal form. These different forms can have distinct physical properties. Research on the parent compound, 4-hydroxynicotinic acid, has shown that it can exist in three different anhydrous polymorphs as well as two hydrated forms. uky.edu This is largely due to the different ways the molecules can arrange themselves through hydrogen bonding in the crystal lattice. uky.edu

Given the presence of multiple hydrogen-bond donors (-OH, -COOH) and acceptors (O, N) in this compound, it is highly probable that this compound could also exhibit polymorphism. Different crystallization conditions, such as solvent choice and temperature, could lead to the formation of distinct anhydrous or hydrated crystalline forms, each with its own unique crystal structure and properties. Studies on related nicotinic acid derivatives have demonstrated that polymorphism is a common phenomenon in this class of compounds. researchgate.netresearchgate.netrsc.org

Analysis of Intermolecular Interactions and Crystal Packing

The crystal structure of the closely related isomer, 5-chloro-6-hydroxynicotinic acid, has been determined through single-crystal X-ray diffraction. researchgate.net The compound crystallizes in the monoclinic system with the space group P2(1)/c. nih.govresearchgate.net In this solid-state form, the molecule exists as the oxo tautomer, meaning the proton from the hydroxyl group has migrated to the ring nitrogen, forming a pyridone structure. nih.govresearchgate.netacs.org

The crystal packing is dominated by a network of hydrogen bonds. The most prominent interaction involves the formation of centrosymmetric dimers. In this arrangement, the carboxylic acid groups of two adjacent molecules are linked by strong O-H···O hydrogen bonds. researchgate.netresearchgate.net Further stability is conferred by N-H···O hydrogen bonds that connect these dimers, creating an extended, stable crystalline lattice. researchgate.net This intricate network of intermolecular forces is fundamental to the compound's solid-state properties.

Below is a table summarizing the crystallographic data for the reference compound, 5-chloro-6-hydroxynicotinic acid. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C6H4ClNO3 |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

Tautomerism and Isomeric Equilibria Research

The phenomenon of tautomerism, particularly the equilibrium between hydroxy and oxo (or pyridone) forms, is a defining characteristic of hydroxypyridine derivatives. This equilibrium is sensitive to the physical state (solid or solution), solvent properties, and pH. researchgate.netnih.govnih.gov

Experimental Elucidation of Hydroxy-Oxo Tautomerism in Solution and Solid States

In the solid state, experimental evidence from single-crystal X-ray diffraction unequivocally shows that 5-chloro-6-hydroxynicotinic acid exists as the oxo (pyridone) tautomer. researchgate.netacs.org This is further supported by Fourier-transform infrared (FT-IR) spectroscopy, which detects the characteristic stretching frequencies for N-H and C=O bonds of the pyridone ring, and a notable absence of a broad O-H band associated with a pyridine-hydroxyl group. nih.govacs.org

In the gas phase, theoretical calculations suggest a more nuanced picture. Computational studies on 5-chloro-6-hydroxynicotinic acid indicate that neither the hydroxy nor the oxo tautomer is strongly dominant, implying a delicate energetic balance between the two forms in an isolated state. nih.govacs.org For other related compounds, such as various chlorinated 2-hydroxypyridines, the lactam (oxo) form is significantly stabilized in solution compared to the gas phase. nih.gov While specific experimental solution-state studies for this compound are not detailed in the available literature, the behavior of its analogues suggests that a similar equilibrium would be present.

| State | Dominant Tautomeric Form (for 5-chloro-6-hydroxynicotinic acid) | Supporting Evidence |

|---|---|---|

| Solid State | Oxo (Pyridone) Tautomer | Single-Crystal X-ray Diffraction, FT-IR Spectroscopy nih.govresearchgate.netacs.org |

| Gas Phase (Theoretical) | No strong dominance of either form | G3MP2 and CBS-QB3 level calculations nih.govacs.org |

| Solution | Equilibrium between tautomers, likely favoring the oxo form in polar solvents | Inference from related chlorinated hydroxypyridines nih.gov |

Influence of Solvent Polarity and pH on Tautomeric Distribution

The distribution between tautomers is highly dependent on the surrounding chemical environment. Although specific studies on this compound are scarce, the principles governing related systems are well-established.

Solvent Polarity: The polarity of the solvent can dramatically shift the tautomeric equilibrium. nih.gov For hydroxypyridine systems, polar solvents tend to stabilize the more polar oxo/pyridone tautomer over the less polar hydroxy form. nih.gov This stabilization arises from favorable dipole-dipole interactions between the polar solvent and the zwitterionic character of the oxo tautomer. In contrast, nonpolar solvents would be expected to favor the less polar hydroxy form. The ability of protic solvents to engage in hydrogen bonding can further stabilize the oxo tautomer, which possesses both a hydrogen bond donor (N-H) and acceptor (C=O). nih.govnih.gov

pH: The pH of an aqueous solution is another critical factor that influences which molecular species is present. Changes in pH can lead to protonation or deprotonation, which can favor one tautomer over another or lead to the formation of anionic or cationic species. researchgate.net For hydroxynicotinic acids, the distribution of species at a given pH can be predicted using known protonation constants. Crystallization experiments on various hydroxynicotinic acids have demonstrated that altering the pH of the aqueous medium can result in a diverse range of crystalline forms and morphologies, underscoring the relevance of pH control in these systems. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of 5-Chloro-4-hydroxynicotinic acid. These computational techniques allow for a detailed understanding of the molecule's behavior and properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been a prominent method for investigating the electronic structure of hydroxynicotinic acids and their derivatives. While specific DFT studies on this compound are not extensively documented in publicly available research, the application of DFT to similar compounds, such as its isomers, provides a strong framework for understanding its properties. For instance, calculations on related molecules have successfully predicted geometric parameters, vibrational frequencies, and electronic properties. The B3LYP functional, often paired with basis sets like cc-pVTZ or aug-cc-pVTZ, has been a common choice for such studies, offering a balance between computational cost and accuracy in predicting molecular properties.

High-Level Ab Initio Methods (e.g., G3MP2, CBS-QB3) for Energetic Predictions

For highly accurate energetic predictions, high-level ab initio methods such as the Gaussian-3 composite method (G3MP2) and the Complete Basis Set-QB3 (CBS-QB3) method are employed. These methods have been crucial in determining the gas-phase enthalpies of formation for a range of hydroxynicotinic acids. Although specific data for this compound is scarce, studies on isomers like 4-hydroxynicotinic acid and 5-chloro-6-hydroxynicotinic acid have demonstrated the reliability of G3MP2 and CBS-QB3 in predicting their relative stabilities. researchgate.netnih.gov These methods are particularly valuable for assessing the energetic landscape of different tautomeric forms.

Conformational Analysis and Molecular Geometries

The conformational landscape of this compound is a key determinant of its chemical behavior. Computational methods are employed to identify stable conformers and to determine their optimized molecular geometries. The orientation of the carboxylic acid group relative to the pyridine (B92270) ring, as well as the potential for intramolecular hydrogen bonding, are critical aspects of its conformational space. Theoretical calculations would typically involve a systematic scan of torsional angles to locate all possible low-energy conformers. The resulting geometric parameters, such as bond lengths and angles, provide a detailed three-dimensional picture of the molecule.

Energetic Stability and Relative Abundance of Tautomeric Forms

Like other hydroxypyridines, this compound can exist in different tautomeric forms, primarily the hydroxy and the zwitterionic (oxo) forms. Computational chemistry plays a pivotal role in assessing the relative energetic stability of these tautomers. Studies on the parent 4-hydroxynicotinic acid have shown that the hydroxy form is favored in the gas phase. researchgate.netnih.gov The introduction of a chlorine atom at the 5-position is expected to influence the electronic distribution within the pyridine ring, which in turn affects the relative stability of the tautomers. High-level calculations using methods like G3MP2 and CBS-QB3 are essential for accurately predicting these small energy differences, which govern the equilibrium population of each tautomer.

Table 1: Hypothetical Relative Energies of this compound Tautomers

| Tautomer | Computational Method | Relative Energy (kJ/mol) |

| Hydroxy form | G3MP2 | 0.0 (Reference) |

| Oxo form | G3MP2 | Value |

| Hydroxy form | CBS-QB3 | 0.0 (Reference) |

| Oxo form | CBS-QB3 | Value |

| (Note: The values in this table are hypothetical and serve to illustrate the type of data generated from such studies. Specific computational results for this compound are not readily available in the cited literature.) |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and activation energies. This provides a detailed, step-by-step understanding of how the molecule might undergo transformations, such as decarboxylation or reactions at the pyridine ring. While specific reaction mechanisms for this compound have not been extensively modeled, the methodologies are well-established and could be applied to understand its reactivity with various reagents.

Intermolecular Interactions and Hydrogen Bonding Network Analysis

In the solid state, this compound is expected to form an extensive network of intermolecular interactions, with hydrogen bonding playing a dominant role. The carboxylic acid group and the pyridine nitrogen are primary sites for hydrogen bond donation and acceptance. Computational analysis of the crystal lattice, often in conjunction with experimental X-ray diffraction data, can reveal the intricate details of these interactions. Such analyses provide insights into the packing of molecules in the crystal, which influences physical properties like melting point and solubility. Studies on related hydroxynicotinic acids have revealed diverse hydrogen-bonding motifs, including the formation of dimers and chains. researchgate.netnih.gov

Role As a Synthetic Intermediate and Building Block in Chemical Synthesis

Precursor in the Synthesis of Complex Heterocyclic Compounds

The strategic placement of the chloro, hydroxyl, and carboxylic acid groups on the nicotinic acid framework makes 5-chloro-4-hydroxynicotinic acid a powerful intermediate for the synthesis of various fused heterocyclic systems. These functional groups can be selectively manipulated to direct cyclization reactions and introduce further molecular diversity.

While direct and extensively documented examples of the use of this compound in complex heterocyclic synthesis are not widespread in readily available literature, its potential is evident from the reactivity of similarly substituted pyridines and nicotinic acid derivatives. For instance, the chloro and hydroxyl groups can be exploited in condensation and substitution reactions to build new rings onto the pyridine (B92270) core.

A closely related compound, 5-chloro-6-hydroxynicotinic acid, has been studied for its structural and energetic properties, which provides insight into the reactivity of this class of molecules. The investigation revealed that it crystallizes in an oxo tautomeric form with N-H and C=O bonds, a characteristic that influences its behavior in chemical reactions. osi.lv

The synthesis of complex heterocyclic structures like pyridopyrimidines and pyranopyridines often involves precursors with functionalities analogous to those in this compound. For example, the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can be achieved from substituted pyrimidine (B1678525) or pyridine precursors, highlighting the general strategies that could be applied to this compound. osi.lv

| Heterocyclic System | Potential Synthetic Strategy | Key Reactions |

| Pyridopyrimidines | Annulation of a pyrimidine ring onto the pyridine core. | Condensation, Cyclization |

| Pyranopyridines | Construction of a pyran ring fused to the pyridine. | Cyclization, Etherification |

| Fused Pyridines | Intramolecular or intermolecular cyclization reactions. | Condensation, Substitution |

Utilization in Scaffold Diversity Generation for Chemical Libraries

In modern drug discovery and chemical biology, the generation of chemical libraries with high scaffold diversity is crucial for identifying new bioactive molecules. A scaffold is the core structure of a molecule to which various substituents can be attached. The concept of diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules, often inspired by natural products.

This compound, with its multiple functionalization points, is an ideal candidate for use as a scaffold in the generation of such libraries. The carboxylic acid group allows for the creation of a variety of amides and esters. The hydroxyl group can be converted into ethers or other functional groups. The chlorine atom can be replaced through various nucleophilic substitution reactions, and the pyridine nitrogen can be quaternized or otherwise modified. This multi-faceted reactivity allows for the systematic introduction of a wide range of chemical appendages, leading to a library of compounds with significant structural variation around a common core.

While specific, large-scale library syntheses starting from this compound are not prominently reported in the literature, the principles of combinatorial chemistry strongly support its utility in this area. The systematic and repetitive linkage of different "building blocks" to a central scaffold is the cornerstone of generating chemical libraries.

| Functional Group | Potential Modifications | Resulting Functionalities |

| Carboxylic Acid | Amidation, Esterification | Amides, Esters |

| Hydroxyl Group | Etherification, Acylation | Ethers, Esters |

| Chlorine Atom | Nucleophilic Aromatic Substitution | Amines, Thioethers, etc. |

| Pyridine Nitrogen | Alkylation, Oxidation | Pyridinium salts, N-oxides |

Applications in Material Science and Advanced Chemical Development

The application of substituted nicotinic acids and their derivatives extends beyond medicinal chemistry into the realm of material science and the development of advanced chemicals. The pyridine ring, with its inherent electronic properties and ability to coordinate with metal ions, makes these compounds interesting building blocks for functional materials.

The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (pyridine nitrogen and carbonyl group) in this compound suggests its potential for creating supramolecular assemblies. These are well-ordered structures formed through non-covalent interactions like hydrogen bonding and π-π stacking. Such assemblies are of interest for the development of materials with tailored properties, including liquid crystals, gels, and porous solids.

While direct applications of this compound in material science are not extensively documented, related heterocyclic compounds are used as building blocks for functional organic materials. For instance, certain heterocyclic structures can be incorporated into polymers to modify their electronic or optical properties. The development of new organic materials often relies on the design and synthesis of novel building blocks with specific functionalities, a role for which this compound is well-suited.

| Application Area | Relevant Properties of this compound | Potential Material Type |

| Supramolecular Chemistry | Hydrogen bonding sites, Aromatic ring | Gels, Liquid Crystals, Metal-Organic Frameworks (MOFs) |

| Functional Polymers | Reactive functional groups for polymerization | Conductive polymers, Photoresponsive materials |

| Organic Electronics | Electron-deficient pyridine ring | Components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) |

Advanced Analytical Research Methodologies for Detection and Characterization

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a compound like 5-Chloro-4-hydroxynicotinic acid, both high-performance liquid chromatography and gas chromatography are invaluable tools.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound and separating it from impurities or related compounds. The method's high resolution and sensitivity make it ideal for this purpose. A typical approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a C18 column is a common choice for the stationary phase. researchgate.netnih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. sielc.comsielc.com The pH of the aqueous buffer is a critical parameter, as it influences the ionization state of the carboxylic acid and hydroxyl groups, thereby affecting retention time. A gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of the target compound from any starting materials, byproducts, or degradation products. sielc.com Detection is commonly performed using a UV detector, as the pyridine (B92270) ring in the molecule exhibits strong absorbance in the UV region. researchgate.netsielc.com The wavelength for detection is typically set at the absorbance maximum of the compound to ensure the highest sensitivity. sielc.com

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for polar and nonpolar compounds. |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | Common mobile phase for reversed-phase chromatography of polar compounds. |

| Gradient | 5% B to 95% B over 20 min | Ensures elution of a wide range of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 260 nm | The pyridine ring system absorbs strongly in this region. |

| Injection Vol. | 10 µL | A typical volume for analytical injections. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, this compound, with its polar carboxylic acid and hydroxyl groups, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable form. nih.govnih.gov

A common derivatization method is silylation, where the active hydrogens of the carboxyl and hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose, often in a pyridine solvent which acts as a catalyst. nih.govshimadzu.eu Once derivatized, the resulting TMS-ether-ester of this compound can be readily analyzed by GC. The separation occurs in a capillary column, and a flame ionization detector (FID) or a mass spectrometer can be used for detection.

Mass Spectrometry Coupled Techniques

The coupling of chromatographic techniques with mass spectrometry provides an unparalleled level of specificity and sensitivity, making it an indispensable tool in modern analytical research.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. This technique is highly effective for the identification and quantification of this compound in complex matrices. Following chromatographic separation as described in the HPLC section, the eluent is introduced into the mass spectrometer.

Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound, and it can be operated in either positive or negative ion mode. rsu.lv For quantification, tandem mass spectrometry (MS/MS) is often employed in the multiple reaction monitoring (MRM) mode. rsu.lv In this approach, a specific precursor ion (the molecular ion of the compound) is selected and fragmented, and a characteristic product ion is monitored. This provides a high degree of selectivity and sensitivity, allowing for accurate quantification even at low concentrations. shimadzu.eunih.gov

| Parameter | Condition | Rationale |

| LC System | UHPLC | Provides high-resolution separation. |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Suitable for fast and efficient separations. |

| Ionization | ESI Negative Mode | Promotes the formation of [M-H]⁻ ions for carboxylic acids. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity in quantification. |

| MRM Transition | Hypothetical m/z 172 -> m/z 128 | Precursor to product ion transition for quantification. |

| Collision Energy | Optimized for specific transition | To achieve optimal fragmentation. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomic Profiling in Research

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold standard for metabolomic profiling, capable of identifying and quantifying a wide range of metabolites in biological samples. nih.govresearchgate.net For the analysis of this compound in a research context, especially in metabolomics studies, GC-MS is employed after a derivatization step to increase the volatility of the compound. nih.govshimadzu.eu

The derivatization typically involves a two-step process: methoximation followed by silylation. nih.gov Methoximation protects the carbonyl groups, and silylation of the hydroxyl and carboxyl groups makes the molecule amenable to GC analysis. The mass spectrometer then detects the derivatized compound, and the resulting mass spectrum, with its unique fragmentation pattern, serves as a chemical fingerprint for identification. mdpi.com By comparing the retention time and mass spectrum to a library of known compounds, this compound can be confidently identified and its relative abundance determined. hmdb.ca

Spectrophotometric Quantification Methods (e.g., UV-Vis)

UV-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid method that can be used for the quantification of this compound in solution. researchgate.net This technique is based on the principle that the compound absorbs light in the UV-Vis region of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the compound in the solution, as described by the Beer-Lambert law.

Stability Studies under Research Conditions (e.g., accelerated degradation)

The evaluation of a compound's stability is a critical component of its chemical characterization. Stability studies are designed to understand how a substance's quality varies over time under the influence of various environmental factors such as temperature, humidity, and light. Accelerated degradation, also known as forced degradation, is a specific type of stability study where the compound is subjected to stress conditions that are more severe than standard accelerated storage conditions. The goal of these studies is to rapidly identify the likely degradation products, establish the degradation pathways, and develop and validate stability-indicating analytical methods. nih.gov

For a compound like this compound, a comprehensive accelerated degradation study would typically involve exposing it to a range of stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress. nih.gov The objective is to induce degradation to a level where the degradation products can be effectively detected and quantified, typically aiming for a 5-20% degradation of the parent compound. researchgate.net This process is fundamental in predicting the shelf-life of the substance and for identifying the appropriate storage conditions.

Detailed Research Findings

The research would focus on identifying and characterizing the impurities and degradation products that are formed under various stress conditions. This involves the use of sophisticated analytical techniques capable of separating the parent compound from its degradation products and providing structural information about these new entities.

Below are illustrative data tables representing the kind of findings that would be expected from a thorough accelerated degradation study of this compound.

Table 1: Illustrative Data from Forced Degradation Studies of this compound

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation of Parent Compound | Number of Degradants Detected |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80 | Data not available | Data not available |

| Base Hydrolysis | 0.1 M NaOH | 12 hours | 60 | Data not available | Data not available |

| Oxidation | 3% H₂O₂ | 24 hours | 25 (Room Temp) | Data not available | Data not available |

| Photostability | UV/Visible Light | 7 days | 25 (Room Temp) | Data not available | Data not available |

| Thermal Degradation | Solid State | 48 hours | 100 | Data not available | Data not available |

Table 2: Illustrative Profile of Degradation Products

| Degradation Product ID | Retention Time (min) | Molecular Weight (m/z) | Proposed Structure |

| DP-1 | Data not available | Data not available | Data not available |

| DP-2 | Data not available | Data not available | Data not available |

| DP-3 | Data not available | Data not available | Data not available |

The data generated from these types of studies would provide a detailed picture of the stability of this compound. For instance, the rate of hydrolysis under acidic and basic conditions would indicate its susceptibility to pH changes. The oxidative degradation profile would reveal its stability in the presence of oxidizing agents, and photostability testing would determine if it requires protection from light. Thermal stress testing helps in understanding its stability at elevated temperatures, which is important for processing and storage.

The elucidation of the structures of the degradation products is a key outcome of these studies. This information is invaluable for understanding the degradation pathways and for developing manufacturing processes and formulations that minimize the formation of these impurities.

Biochemical and Enzymatic Transformations: Mechanistic Insights

Enzymatic Hydroxylation and Decarboxylation Mechanisms

The initial steps in the aerobic degradation of many aromatic compounds involve hydroxylation, a reaction catalyzed by a class of enzymes known as hydroxylases. This is often followed by decarboxylation, leading to the opening of the aromatic ring. While direct enzymatic studies on 5-Chloro-4-hydroxynicotinic acid are not extensively documented, the transformation of structurally similar compounds provides a strong basis for understanding its potential metabolic pathway.

Investigation of Enzyme Specificity and Regioselectivity

The specificity and regioselectivity of enzymes are critical determinants of the metabolic pathway. For nicotinic acid and its derivatives, enzymes like nicotinate (B505614) dehydrogenase have been shown to catalyze hydroxylation, typically at the C6 position. nih.govnih.gov The substitution pattern on the pyridine (B92270) ring significantly influences the enzyme's recognition and catalytic activity. It is speculated that the conjugate and inductive effects of substituents at the 3-position of the pyridine ring play a crucial role in directing hydroxylation to the C6 position. nih.gov

In a study on the degradation of 5-chloro-2-hydroxynicotinic acid by Mycobacterium sp. BA, the initial step was identified as a hydroxylation reaction, yielding 5-chloro-2,6-dihydroxynicotinic acid. nih.gov This demonstrates the regioselective action of a hydroxylase on a chlorinated nicotinic acid, suggesting that a similar enzymatic attack could occur on the this compound molecule. The precise position of hydroxylation would depend on the specific enzyme system of the degrading microorganism.

Flavin-Dependent Monooxygenase Mechanisms

Flavin-dependent monooxygenases (FMOs) are a diverse group of enzymes that catalyze a wide array of chemo-, regio-, and enantioselective oxygenation reactions. nih.govnih.gov These enzymes are pivotal in the breakdown of aromatic compounds. FMOs typically utilize flavin adenine (B156593) dinucleotide (FAD) or flavin mononucleotide (FMN) as a cofactor. The catalytic cycle generally involves the reduction of the flavin cofactor by NAD(P)H, followed by its reaction with molecular oxygen to form a reactive flavin-peroxide intermediate. This intermediate is the primary oxidizing agent that hydroxylates the substrate. nih.govtudelft.nl

FMOs are classified into different groups based on their structure and function. nih.gov Group A and B enzymes are single-component systems that rely on an external electron donor, while other groups consist of two-component systems with a separate reductase and monooxygenase. nih.gov The hydroxylation of 4-hydroxypyridine (B47283) to pyridine-3,4-diol (B75182) by a mono-oxygenase in an Agrobacterium sp. is a well-characterized example of a flavin-dependent reaction on a pyridine derivative. nih.gov This enzyme required FAD for its activity and exhibited a mechanism similar to other aromatic hydroxylases. nih.gov It is plausible that a flavin-dependent monooxygenase is responsible for the initial hydroxylation of this compound in a microbial degradation pathway.

Role of Active Site Residues in Catalysis

The active site architecture of an enzyme dictates its substrate specificity and catalytic mechanism. Specific amino acid residues within the active site are responsible for substrate binding, orientation, and the facilitation of the chemical reaction. While the specific active site residues for an enzyme acting on this compound have not been identified, studies on related enzymes provide valuable insights.

For instance, in other hydroxylases, key residues are involved in positioning the substrate for a specific hydroxylation event. The interaction of these residues with the functional groups of the substrate, such as the carboxyl and hydroxyl groups of this compound, would be critical for catalysis.

Microbial Degradation Pathways of Nicotinic Acid Derivatives

The microbial degradation of nicotinic acid and its halogenated derivatives is a key process in the environmental cycling of these compounds. Various microorganisms have evolved sophisticated enzymatic systems to utilize these compounds as sources of carbon, nitrogen, and energy.

Identification of Key Enzymes (e.g., Nicotinate Dehydrogenase, NicC) and Their Substrates

A pivotal enzyme in the degradation of nicotinic acid is Nicotinate Dehydrogenase (NDHase) , also known as nicotinic acid hydroxylase. nih.gov This enzyme is an oxidoreductase that typically catalyzes the hydroxylation of the pyridine ring at the C6 position to form 6-hydroxynicotinic acid. nih.gov NDHases are found in various bacteria, particularly from the phylum Proteobacteria. nih.gov It has been observed that NDHase can also act on other pyridine substrates, such as 3-cyanopyridine. nih.gov

Another key enzyme is 6-hydroxynicotinate 3-monooxygenase (NicC) , a flavin-dependent monooxygenase that catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine. While its direct action on a chlorinated substrate is not reported, its role in the downstream processing of a hydroxylated nicotinic acid intermediate is significant.

The substrate range of these enzymes is a critical factor. While NDHase from some organisms is specific for nicotinic acid, others exhibit broader substrate specificity. The presence of a chlorine atom at the 5-position of 4-hydroxynicotinic acid would likely influence its recognition and turnover by these enzymes.

Biochemical Conversion Pathways of Related Compounds

The degradation pathway of chlorinated aromatic compounds often involves an initial hydroxylation, followed by dechlorination and ring cleavage. In the case of 5-chloro-2-hydroxynicotinic acid degradation by Mycobacterium sp. BA, the first metabolite is 5-chloro-2,6-dihydroxynicotinic acid. nih.gov The pathway proceeds with the release of the chloride ion, leading to the formation of non-halogenated intermediates that can enter central metabolic pathways. nih.gov

A proposed pathway for the degradation of this compound, based on the degradation of similar compounds, would likely involve an initial enzymatic hydroxylation. The position of this hydroxylation would be determined by the specific hydroxylase present in the degrading microorganism. Following hydroxylation, a dehalogenase would likely remove the chlorine atom. Subsequent enzymatic steps would lead to the opening of the pyridine ring, eventually funneling the carbon skeleton into central metabolism.

The table below summarizes the key enzymes and transformations involved in the degradation of nicotinic acid and its derivatives, providing a framework for the potential breakdown of this compound.

| Enzyme | Substrate(s) | Product(s) | Transformation Type |

| Nicotinate Dehydrogenase (NDHase) | Nicotinic acid, 3-cyanopyridine | 6-hydroxynicotinic acid, 6-hydroxy-3-cyanopyridine | Hydroxylation |

| 6-hydroxynicotinate 3-monooxygenase (NicC) | 6-hydroxynicotinic acid | 2,5-dihydroxypyridine | Decarboxylative Hydroxylation |

| Unknown Hydroxylase (Mycobacterium sp. BA) | 5-chloro-2-hydroxynicotinic acid | 5-chloro-2,6-dihydroxynicotinic acid | Hydroxylation |

| 4-hydroxypyridine 3-hydroxylase | 4-hydroxypyridine | Pyridine-3,4-diol | Hydroxylation |

Table 1: Key Enzymes in the Degradation of Nicotinic Acid Derivatives

Metabolomic Studies in Model Biological Systems (Non-Clinical Focus)

Detailed searches of scientific literature and metabolic databases did not yield specific information regarding the identification of this compound or its metabolites within the metabolic profiles of experimental organisms. While research has been conducted on the microbial degradation of related chlorinated pyridine compounds, such as 5-chloro-2-hydroxynicotinic acid, direct evidence for the in vivo transformation of this compound is not presently available in published studies.

For instance, studies on Mycobacterium sp. have elucidated the degradation pathway of 5-chloro-2-hydroxynicotinic acid, identifying 5-chloro-2,6-dihydroxynicotinic acid as the initial metabolite. nih.gov This process involves the release of the chloride ion and subsequent ring cleavage. nih.gov However, this pathway is specific to the 2-hydroxy isomer and cannot be directly extrapolated to this compound due to the different substitution pattern on the pyridine ring, which would necessitate distinct enzymatic machinery for its catabolism.

Further research is required to determine if this compound is a metabolite in any known biological system or if it can be metabolized by microorganisms or other experimental model systems.

Currently, there is a lack of published in vitro studies specifically investigating the metabolic pathways and enzymatic activities related to the transformation of this compound. While the broader field of nicotinic acid and its derivatives' metabolism is well-documented, with enzymes like 6-hydroxynicotinate 3-monooxygenase playing a key role in the degradation of 6-hydroxynicotinic acid in aerobic bacteria, no analogous enzyme has been identified or characterized for this compound.

Research on analogous compounds offers some mechanistic insights that could be relevant for future studies. For example, the enzymatic degradation of other chlorinated aromatic compounds often involves initial hydroxylation and dehalogenation steps catalyzed by monooxygenases or dioxygenases. However, without specific experimental data on this compound, any proposed pathway remains speculative.

The absence of information in this area highlights a significant gap in the scientific understanding of the biotransformation of this particular compound. Future in vitro studies utilizing cell-free extracts or purified enzymes from microorganisms isolated from contaminated environments could be instrumental in elucidating the potential metabolic fate of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 5-chloro-4-hydroxynicotinic acid, and how should purity be validated?

- Methodological Answer : Synthesis can be achieved via chlorination and hydroxylation of nicotinic acid derivatives. Key steps include regioselective halogenation and acid-catalyzed hydroxylation. Purification via recrystallization or column chromatography is critical. Validate purity using HPLC (≥95% purity threshold) and characterize via H/C NMR, FT-IR, and elemental analysis. Single-crystal X-ray diffraction (XRD) confirms molecular structure . For reproducibility, document reaction conditions (temperature, solvent, catalyst) meticulously .

Q. How can spectroscopic techniques distinguish this compound from its structural analogs?

- Methodological Answer : FT-IR identifies tautomeric forms (e.g., oxo vs. hydroxy tautomers) via N–H (~3200 cm) and C=O (~1680 cm) stretches. Mass spectrometry confirms molecular weight (157.55 g/mol) and chlorine isotopic patterns. Comparative NMR analysis with analogs (e.g., 5-chloronicotinic acid) highlights shifts in aromatic protons and hydroxyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.